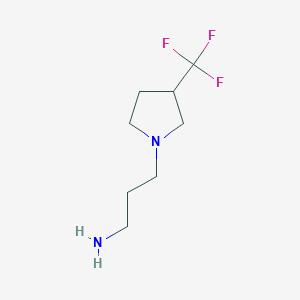

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZXOZTQQOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. The pyrrolidine ring in this compound allows it to interact with a variety of enzymes and proteins. For instance, it can bind to enzymes that are involved in the metabolism of nitrogenous compounds, potentially acting as an inhibitor or activator depending on the specific enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with hydrophobic pockets in proteins, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it can alter the function of ion channels, leading to changes in cellular excitability and neurotransmitter release.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to either inhibition or activation. The compound’s trifluoromethyl group can also participate in halogen bonding, further stabilizing its interaction with target proteins. These interactions can result in changes in enzyme conformation and activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors, likely due to its modulatory effects on neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the brain and liver, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules.

Biological Activity

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a synthetic organic compound characterized by its unique trifluoromethyl and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and drug development. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making it an attractive feature in drug design.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 179.18 g/mol. The presence of the trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂F₃N |

| Molecular Weight | 179.18 g/mol |

| Trifluoromethyl Group | Present |

| Pyrrolidine Ring | Present |

Biological Activity

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activities, including increased potency against various enzymes and receptors. The following sections explore specific areas of biological activity relevant to this compound.

Neuropharmacological Effects

Pyrrolidine derivatives, including those with trifluoromethyl substitutions, have been studied for their effects on neurotransmitter systems. For instance, compounds with similar structures have shown promising results in inhibiting monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain.

Case Study: MAO Inhibition

A study examining a series of pyrrolidine derivatives found that certain modifications, including the introduction of trifluoromethyl groups, significantly enhanced MAO-B inhibitory activity. For example, a derivative with a similar structure exhibited an IC50 value of 21 nM, indicating potent inhibition compared to other tested compounds .

Antimicrobial Activity

The potential antimicrobial properties of pyrrolidine derivatives have also been explored. Compounds structurally related to this compound have demonstrated activity against various bacterial strains.

Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(Trifluoromethyl)pyrrolidine derivative | 3.125 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Enzyme Inhibition: By interacting with key enzymes like MAO-B, this compound may modulate neurotransmitter levels.

- Receptor Modulation: The lipophilic nature conferred by the trifluoromethyl group may enhance binding affinity to various receptors, potentially influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine with structurally related amines, emphasizing substituent effects, synthetic challenges, and applications:

Table 1: Comparative Analysis of Structural Analogs

*Synthesis yields are reported where available in the evidence.

Structural and Electronic Effects

- Trifluoromethyl Group : The CF₃ group on the pyrrolidine ring in the target compound enhances lipophilicity (logP) and metabolic stability compared to unsubstituted analogs like 3-(pyrrolidin-1-yl)propan-1-amine. This modification is critical for improving membrane permeability and target engagement in drug candidates .

Research Findings and Implications

Synthetic Versatility : Propan-1-amine derivatives are widely used in drug discovery due to their adaptability in coupling reactions. The CF₃ group introduces steric and electronic challenges but enhances drug-like properties .

Biological Performance : Pyrrolidine-based amines are prevalent in CNS-targeting compounds, where ring rigidity and substituent effects influence blood-brain barrier penetration .

Further studies could explore its application in fluorinated drug candidates or as a metalloenzyme inhibitor.

Preparation Methods

Pyrrolidine Ring Construction with Trifluoromethyl Substitution

One common approach to synthesize trifluoromethyl-substituted pyrrolidines involves the reduction of trifluoromethyl-substituted precursors or cyclization reactions facilitated by electrophilic reagents or catalysis.

Reduction method: For example, trifluoromethylated cyclic imines can be reduced using sodium triacetoxyborohydride (NaBH(OAc)_3) in methanol to yield trifluoromethyl-substituted pyrrolidines with good yields (~71%).

Electrophilic-induced cyclization: Iodine-mediated cyclization of imines bearing trifluoromethyl groups can produce bicyclic trifluoromethylated pyrrolidines with yields around 80%.

These methods emphasize regioselectivity and stereoselectivity, often influenced by the steric bulk of the trifluoromethyl group.

Introduction of the Propan-1-amine Side Chain

The attachment of the propan-1-amine moiety to the pyrrolidine ring nitrogen is typically achieved via nucleophilic substitution or reductive amination:

Nucleophilic substitution: The pyrrolidine nitrogen can be alkylated with 3-bromopropylamine or its protected derivatives under basic conditions, often using palladium-catalyzed amination protocols at elevated temperatures (e.g., 90–110 °C) in solvents like tert-amyl alcohol or toluene.

Reductive amination: Alternatively, aldehydes or ketones bearing the propan-1-amine functionality can be condensed with the pyrrolidine nitrogen, followed by reduction with borane reagents (BH3·Me2S) to form the secondary amine linkage.

Catalysts and Reaction Conditions

Palladium-catalyzed amination: Catalysts such as Pd2(dba)3 combined with ligands like xantphos and bases like t-BuONa are effective for C–N bond formation in the presence of aryl halides or alkyl halides.

Acid-mediated coupling: Carbodiimide-mediated coupling (e.g., EDCI) in pyridine at room temperature is used for amide bond formation when carboxylic acid derivatives are involved.

Microwave-assisted synthesis: Microwave irradiation can accelerate some steps, such as cyclization or coupling reactions, improving yields and reducing reaction times.

Purification Techniques

Silica gel chromatography: Commonly used for initial purification of crude products after reaction completion.

Preparative high-performance liquid chromatography (prep-HPLC): Employed for final purification to achieve high purity, especially for complex intermediates or final products.

Representative Synthetic Route Summary

Research Findings and Analysis

The presence of the trifluoromethyl group significantly influences the regio- and stereoselectivity of cyclization and substitution reactions due to its steric and electronic effects.

Palladium-catalyzed amination methods provide efficient and selective routes to install the propan-1-amine side chain onto the pyrrolidine nitrogen with high yields and purity.

Reductive amination offers a versatile alternative, allowing the introduction of various alkyl amine substituents under mild conditions.

Purification by prep-HPLC is critical for isolating the final compound in a form suitable for biological evaluation or further chemical modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.